Cas no 1248774-58-4 (2-(2-ethoxyphenyl)propanoic acid)

2-(2-ethoxyphenyl)propanoic acid structure
1248774-58-4 structure
商品名:2-(2-ethoxyphenyl)propanoic acid
CAS番号:1248774-58-4
MF:C11H14O3
メガワット:194.227063655853
CID:6104040
PubChem ID:17809774

2-(2-ethoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-ethoxyphenyl)propanoic acid
    • Benzeneacetic acid, 2-ethoxy-α-methyl-
    • CS-0374559
    • AKOS010488462
    • EN300-1839130
    • 1248774-58-4
    • インチ: 1S/C11H14O3/c1-3-14-10-7-5-4-6-9(10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
    • InChIKey: GLDCXBNBWBSNON-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)C(O)=O)=CC=CC=C1OCC

計算された属性

  • せいみつぶんしりょう: 194.094294304g/mol
  • どういたいしつりょう: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 密度みつど: 1.112±0.06 g/cm3(Predicted)
  • ふってん: 326.9±25.0 °C(Predicted)
  • 酸性度係数(pKa): 4.20±0.10(Predicted)

2-(2-ethoxyphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1839130-0.1g
2-(2-ethoxyphenyl)propanoic acid
1248774-58-4
0.1g
$364.0 2023-09-19
Enamine
EN300-1839130-1.0g
2-(2-ethoxyphenyl)propanoic acid
1248774-58-4
1g
$1070.0 2023-06-01
Enamine
EN300-1839130-0.25g
2-(2-ethoxyphenyl)propanoic acid
1248774-58-4
0.25g
$381.0 2023-09-19
Enamine
EN300-1839130-5.0g
2-(2-ethoxyphenyl)propanoic acid
1248774-58-4
5g
$3105.0 2023-06-01
Enamine
EN300-1839130-5g
2-(2-ethoxyphenyl)propanoic acid
1248774-58-4
5g
$1199.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1445229-100mg
2-(2-Ethoxyphenyl)propanoic acid
1248774-58-4 98%
100mg
¥7917.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1445229-2.5g
2-(2-Ethoxyphenyl)propanoic acid
1248774-58-4 98%
2.5g
¥14103.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1445229-5g
2-(2-Ethoxyphenyl)propanoic acid
1248774-58-4 98%
5g
¥20865.00 2024-08-09
Enamine
EN300-1839130-0.05g
2-(2-ethoxyphenyl)propanoic acid
1248774-58-4
0.05g
$348.0 2023-09-19
Enamine
EN300-1839130-0.5g
2-(2-ethoxyphenyl)propanoic acid
1248774-58-4
0.5g
$397.0 2023-09-19

2-(2-ethoxyphenyl)propanoic acid 関連文献

2-(2-ethoxyphenyl)propanoic acidに関する追加情報

Comprehensive Overview of 2-(2-ethoxyphenyl)propanoic acid (CAS No. 1248774-58-4): Properties, Applications, and Industry Insights

2-(2-ethoxyphenyl)propanoic acid (CAS No. 1248774-58-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This aromatic propanoic acid derivative, characterized by an ethoxy substituent on the phenyl ring, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C11H14O3 and molecular weight of 194.23 g/mol make it particularly valuable for designing bioactive molecules, aligning with current industry trends toward targeted drug discovery and green chemistry.

Recent studies highlight the compound's relevance in addressing modern challenges like anti-inflammatory drug development and sustainable synthesis. Researchers frequently search for "2-(2-ethoxyphenyl)propanoic acid solubility" or "CAS 1248774-58-4 synthesis protocol," reflecting growing interest in its physicochemical properties. The compound's logP value (approximately 2.1) suggests moderate lipophilicity, making it suitable for optimizing drug bioavailability—a critical factor in pharmacokinetic studies trending in 2024.

From a structural-activity relationship perspective, the ethoxy group's electron-donating effects influence the compound's reactivity patterns. This property is exploited in catalyzed coupling reactions, a hot topic in organometallic chemistry forums. Analytical techniques like HPLC purification (typically using C18 columns) and NMR characterization (showing distinctive aromatic proton signals at 6.8-7.4 ppm) are commonly discussed in research papers about this compound.

Environmental considerations drive interest in "biodegradation of 2-(2-ethoxyphenyl)propanoic acid." Preliminary ecotoxicity data suggest the compound undergoes aerobic degradation within 28 days under standard OECD test conditions. Such information is crucial for industries adopting REACH compliance strategies and developing eco-friendly chemical processes—a dominant theme in current chemical manufacturing dialogues.

The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature reactions, while its crystalline form (often obtained from ethanol/water recrystallization) ensures batch-to-batch reproducibility. These characteristics answer frequent queries about "CAS 1248774-58-4 storage conditions" and "handling precautions for ethoxyphenyl compounds," which rank highly in chemical database search logs.

In pharmaceutical contexts, structural analogs of 2-(2-ethoxyphenyl)propanoic acid show promise in COX-2 inhibition studies, correlating with 2024's focus on non-opioid pain management solutions. Patent analyses reveal increasing use of this scaffold in prodrug design, particularly for improving oral bioavailability of carboxylic acid-containing therapeutics—a key challenge addressed in recent drug formulation webinars.

Quality control protocols for this compound typically involve residual solvent analysis (meeting ICH Q3C guidelines) and chiral purity determination (given its stereocenter at the propanoic acid moiety). These procedures respond to industry demands for "high-purity CAS 1248774-58-4 suppliers"—a trending search term among contract research organizations.

Emerging applications include its use as a building block for liquid crystal materials and organic semiconductors, connecting to the booming flexible electronics market. The compound's π-conjugation system enables interesting optoelectronic properties, making it relevant for researchers investigating "organic photovoltaic materials"—a topic with 300% YoY growth in academic search volume.

Regulatory aspects are equally important; the compound's GHS classification (typically Category 4 for eye irritation) and proper SDS documentation requirements are frequently queried by EHS professionals. Such details are critical for compliance with updated global harmonization standards implemented in 2023-2024.

Future research directions may explore the compound's potential in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis—both cutting-edge areas receiving substantial funding. These applications position 2-(2-ethoxyphenyl)propanoic acid as a compound bridging traditional organic chemistry with modern nanotechnology applications.

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